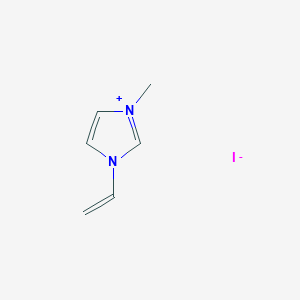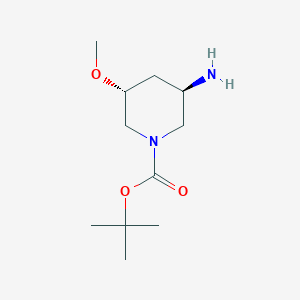![molecular formula C56H68Cl4CuN16S4 B12103170 Copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride](/img/structure/B12103170.png)
Copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[286113,10112,19121,2804,9013,18022,27031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride is a complex copper compound with a highly intricate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of copper ions with a complex ligand system. The ligand system is designed to provide multiple binding sites for the copper ions, ensuring a stable complex formation. The reaction conditions often include:
Solvent: A polar solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Temperature: Elevated temperatures to facilitate the coordination process.
pH: Controlled pH to maintain the stability of the ligand and copper ions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Such as crystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Coordination: The compound can form additional coordination bonds with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Ligand Exchange: Using different ligands like phosphines or amines for substitution reactions.
Coordination Reactions: Often carried out in polar solvents with controlled temperature and pH.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state copper complexes, while substitution reactions may produce new ligand-copper complexes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including:
Cross-Coupling Reactions: Facilitating the formation of carbon-carbon bonds.
Oxidation Reactions: Acting as a catalyst for the oxidation of organic substrates.
Biology
In biological research, this compound is studied for its potential as a metallodrug, with applications in:
Anticancer Therapy: Investigating its ability to interact with DNA and induce apoptosis in cancer cells.
Enzyme Inhibition: Exploring its role as an inhibitor of metalloenzymes.
Medicine
In medicine, the compound’s unique properties are being explored for:
Diagnostic Imaging: Using its coordination chemistry for the development of contrast agents.
Therapeutic Agents: Investigating its potential as a therapeutic agent for various diseases.
Industry
In industrial applications, this compound is used in:
Material Science: Developing new materials with unique electronic and magnetic properties.
Catalysis: Enhancing the efficiency of industrial catalytic processes.
Mechanism of Action
The mechanism of action of this compound involves its ability to coordinate with various molecular targets. The copper center can interact with:
DNA: Binding to DNA and causing structural changes that lead to cell death.
Proteins: Inhibiting the activity of metalloenzymes by binding to their active sites.
Reactive Oxygen Species (ROS): Generating ROS that can induce oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
Copper(II) sulfate: A simpler copper compound with different coordination chemistry.
Copper(II) acetate: Another copper complex with distinct ligand coordination.
Copper(II) chloride: A basic copper salt with different reactivity.
Uniqueness
What sets Copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride apart is its highly complex ligand system, which provides multiple binding sites and unique reactivity. This complexity allows for a wide range of applications and interactions that simpler copper compounds cannot achieve.
Properties
Molecular Formula |
C56H68Cl4CuN16S4 |
|---|---|
Molecular Weight |
1298.9 g/mol |
IUPAC Name |
copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride |
InChI |
InChI=1S/C56H68N16S4.4ClH.Cu/c1-65(2)53(66(3)4)73-29-33-17-21-37-41(25-33)49-58-45(37)57-46-38-22-18-35(31-75-55(69(9)10)70(11)12)27-43(38)51(59-46)64-52-44-28-36(32-76-56(71(13)14)72(15)16)20-24-40(44)48(63-52)62-50-42-26-34(19-23-39(42)47(60-49)61-50)30-74-54(67(5)6)68(7)8;;;;;/h17-28H,29-32H2,1-16H3;4*1H;/q+2;;;;;+2/p-4 |
InChI Key |
KDXHLJMVLXJXCW-UHFFFAOYSA-J |
Canonical SMILES |
CN(C)C(=[N+](C)C)SCC1=CC2=C(C=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=C(C=CC7=C([N-]6)[N-]3)CSC(=[N+](C)C)N(C)C)C8=C5C=C(C=C8)CSC(=[N+](C)C)N(C)C)C9=C4C=C(C=C9)CSC(=[N+](C)C)N(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid](/img/structure/B12103089.png)



![(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol](/img/structure/B12103111.png)





![CarbaMicacid,[2-[[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy]ethyl]-,phenylMethylester(9CI)](/img/structure/B12103150.png)

![2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone](/img/structure/B12103163.png)

